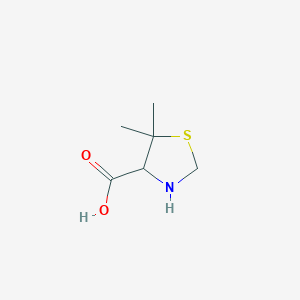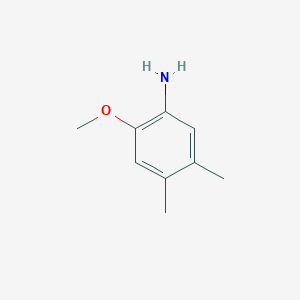
Ácido 4-mercaptopiridina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Mercaptopyridine-3-carboxylic acid is an organosulfur compound with the molecular formula C6H5NO2S. It is a derivative of nicotinic acid (vitamin B3) and contains both a thiol group and a carboxylic acid group.
Aplicaciones Científicas De Investigación
4-Mercaptopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that mercaptopyridines, in general, have been used in the synthesis of various complexes
Mode of Action
It’s known that mercaptopyridines can form co-crystals with other compounds, which could potentially alter their interaction with targets . More detailed studies are required to understand the specific interactions of 4-Mercaptopyridine-3-carboxylic acid with its targets.
Biochemical Pathways
It’s known that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki)
Result of Action
It’s known that mercaptopyridines can form co-crystals with other compounds, potentially altering their physicochemical properties and biological activities
Action Environment
It’s known that the synthesis of co-crystals involving mercaptopyridines can be influenced by conditions such as light exposure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Mercaptopyridine-3-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-mercaptopyridine-3-carboxylic acid often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Mercaptopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Thioethers or thioesters
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptopyridine: Similar in structure but with the thiol group at the 2-position instead of the 4-position.
6-Mercaptopyridine-3-carboxylic acid: Similar structure with the thiol group at the 6-position.
2-Mercaptopyridine-3-carboxylic acid: Similar structure with the thiol group at the 2-position and carboxylic acid at the 3-position.
Uniqueness
4-Mercaptopyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its isomers. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound in various fields .
Propiedades
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGWKRJJEODSIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356075 |
Source


|
| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18103-73-6 |
Source


|
| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)




![bis-(Ethylenediamine)copper bis[dicyanoaurate]](/img/structure/B98983.png)

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)






